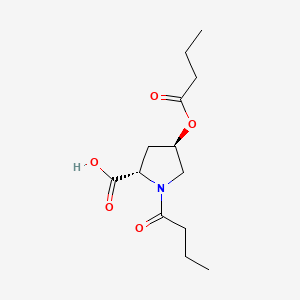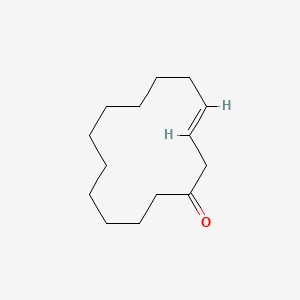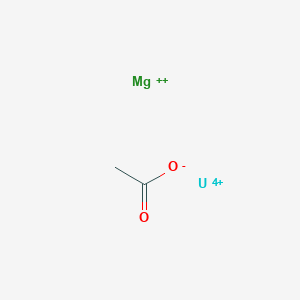
Bis(O-isopropyl-DL-methionine) fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(O-isopropyl-DL-methionine) fumarate: is a chemical compound with the molecular formula C20H38N2O8S2 and a molecular weight of 498.7 g/mol It is known for its unique structure, which includes two isopropyl-DL-methionine moieties linked by a fumarate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(O-isopropyl-DL-methionine) fumarate typically involves the esterification of DL-methionine with isopropyl alcohol, followed by the reaction with fumaric acid. The process can be summarized as follows:
Esterification: DL-methionine is reacted with isopropyl alcohol in the presence of an acid catalyst to form O-isopropyl-DL-methionine.
Formation of Bis(O-isopropyl-DL-methionine): Two molecules of O-isopropyl-DL-methionine are then reacted with fumaric acid to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(O-isopropyl-DL-methionine) fumarate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: Bis(O-isopropyl-DL-methionine) fumarate is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of sulfur-containing amino acids on cellular processes. It serves as a model compound for investigating the metabolism and function of methionine derivatives .
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being explored for its ability to protect cells from oxidative stress and its potential role in treating diseases related to oxidative damage .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mecanismo De Acción
The mechanism of action of Bis(O-isopropyl-DL-methionine) fumarate involves its interaction with cellular components. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also modulate the activity of enzymes involved in methionine metabolism, thereby influencing cellular processes .
Comparación Con Compuestos Similares
O-isopropyl-DL-methionine: A precursor in the synthesis of Bis(O-isopropyl-DL-methionine) fumarate.
DL-methionine: A sulfur-containing amino acid with similar antioxidant properties.
Dimethyl fumarate: A compound with similar fumarate moiety but different biological activities.
Uniqueness: this compound is unique due to its dual methionine moieties linked by a fumarate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
20772-50-3 |
|---|---|
Fórmula molecular |
C20H38N2O8S2 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;propan-2-yl 2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C8H17NO2S.C4H4O4/c2*1-6(2)11-8(10)7(9)4-5-12-3;5-3(6)1-2-4(7)8/h2*6-7H,4-5,9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
HJPAWJBAADASMW-WXXKFALUSA-N |
SMILES isomérico |
CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)OC(=O)C(CCSC)N.CC(C)OC(=O)C(CCSC)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















